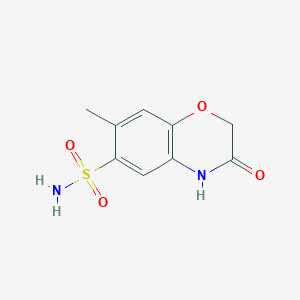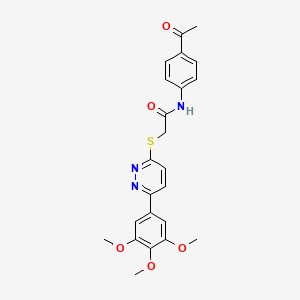
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)propionic acid (also known as DMPA) is an organic compound with one carboxyl and two hydroxy groups . It’s a free-flowing white crystalline solid and essentially non-toxic . It has two different functional groups - hydroxyl and carboxylic acid, so the molecule can be used for a wide variety of syntheses .
Synthesis Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Molecular Structure Analysis
The molecular structure of DMPA is influenced by its functional groups. It has one carboxyl and two hydroxy groups . The presence of these groups allows it to form multiple coordination modes, leading to wide structural diversity among synthesized compounds .Chemical Reactions Analysis
DMPA can react with other chemicals and also with itself to produce esters via esterification . It’s commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Physical And Chemical Properties Analysis
DMPA is an odorless free-flowing white crystalline solid and essentially non-toxic . It has a melting point of 190 °C .Aplicaciones Científicas De Investigación
Synthesis of Hyperbranched Polyesters
The compound 2,2-bis(Hydroxymethyl)propionic acid, a derivative of the compound , has been used in the synthesis of hyperbranched polyesters . These polyesters have potential applications in several technologies due to their unique properties, such as abundant functional groups and interior cavities for encapsulation of small molecules .
Coordination Compounds
2,2-bis(Hydroxymethyl)propionic acid has also been used in the synthesis of copper coordination compounds . These compounds have wide structural diversity and their supramolecular structures are governed by O—H•••O and O—H•••N hydrogen bonds .
Synthesis of Polyurethane Dispersion
This compound is used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Potential Inhibitors of SARS-CoV-2 Proteases
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one, have been studied as potential inhibitors of SARS-CoV-2 proteases . This research is part of the ongoing efforts to develop new drugs for COVID-19 .
Synthesis of Spirocyclopentanes
The compound 2-(4-chlorophenyl)spiro[1,3-dioxane-5,2’-3,4-dihydronaphthalene]-1’-one can be used in the synthesis of spirocyclopentanes . These compounds have broad applications in organic synthesis and medicinal chemistry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c20-15-7-5-14(6-8-15)18-22-11-19(12-23-18)10-9-13-3-1-2-4-16(13)17(19)21/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCAMQCPITXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenone-4-chlorobenzaldehyde acetal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)
![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2948826.png)


![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)




![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2948837.png)



![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)